![molecular formula C18H23N3O2S B2957972 3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235020-74-2](/img/structure/B2957972.png)
3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPB belongs to the sulfonamide class of compounds and is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer.
Scientific Research Applications
Oncology: Targeted Cancer Therapy
This compound exhibits potential as a targeted therapeutic agent in oncology due to its structural similarity to known tyrosine kinase inhibitors . It could be designed to inhibit specific kinases involved in cancer cell proliferation, survival, and metastasis.
Chemical Biology: Protein Interaction Studies
The compound’s ability to form hydrogen bonds and engage in π-π stacking interactions makes it a candidate for studying protein-ligand interactions, which could provide insights into the molecular basis of diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth factor signaling pathways.
Mode of Action
It’s suggested that similar compounds bind to their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to the inhibition of the target enzyme’s activity.
Biochemical Pathways
Compounds with similar structures have been found to impact pathways involvingtyrosine kinases . Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation.
properties
IUPAC Name |
3-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-15-5-4-6-17(13-15)24(22,23)20-14-16-8-11-21(12-9-16)18-7-2-3-10-19-18/h2-7,10,13,16,20H,8-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIDRSGXCYFZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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